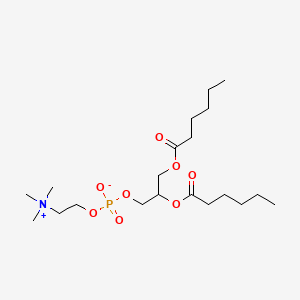

Dihexanoyl-lecithin

Overview

Description

Dihexanoyl-lecithin, also known as hexanoyl lecithin , is a phospholipid compound derived from lecithins. It is obtained through the degumming process of crude vegetable oils. Since the nineteenth century, this by-product of oil processing has found applications in both the food and pharmaceutical industries. Its popularity stems from specific properties, such as its hydrophilic-lipophilic balance , critical micellar concentration , and assembly characteristics .

Scientific Research Applications

Oleogelation in Food Products

Dihexanoyl-lecithin: plays a significant role in the oleogelation process, which is critical for creating new food products with improved texture and nutritional profiles . It acts as an oleogelation facilitator, structure-forming impact agent, texturing agent, and functionality provider. This compound can modify the thermal behavior of gels, promote self-assembly, and enhance the bioavailability of nutrients.

Cosmetic Industry Applications

In the cosmetic sector, Dihexanoyl-lecithin is utilized for its emulsifying properties and its ability to stabilize formulations . It contributes to the creation of liposomes, which are used for targeted delivery of active ingredients in skincare products. Its role in improving the penetration of substances through the skin makes it valuable for cosmetic applications.

Pharmaceutical Drug Delivery Systems

Dihexanoyl-lecithin: is integral in designing drug delivery systems due to its ability to form liposomes and micelles . These structures are used to encapsulate drugs, enhancing their stability and controlling their release. This application is crucial for developing more effective and targeted therapies.

Enhanced Oil Recovery (EOR)

In the field of enhanced oil recovery, Dihexanoyl-lecithin serves as a biobased surfactant . It stabilizes oil-in-water emulsions, which is essential for extracting oil from reservoirs. The use of this lecithin derivative can lead to more sustainable and environmentally friendly EOR practices.

Nutritional Supplements

Dihexanoyl-lecithin: is studied for its effects on lipid and lipoprotein metabolism, making it a potential ingredient in nutritional supplements . Its ability to modify lipid profiles can be beneficial in managing metabolic disorders and improving overall health.

properties

IUPAC Name |

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZARZBAWHITHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968679 | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexanoyl-lecithin | |

CAS RN |

53892-41-4 | |

| Record name | 1,2-Hexanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

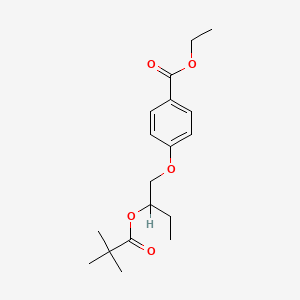

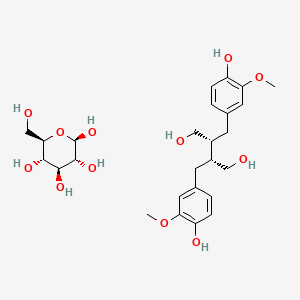

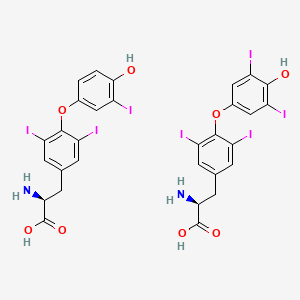

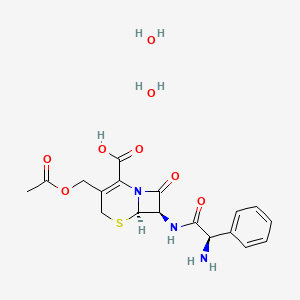

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dihexanoyl-lecithin in studying Phospholipase A2 (PLA2) enzymes?

A1: Dihexanoyl-lecithin is a short-chain phospholipid often employed as a substrate to study the activity of Phospholipase A2 (PLA2) enzymes. [, ] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. [] Due to its relatively simple structure and solubility in aqueous solutions, dihexanoyl-lecithin provides a convenient model substrate for investigating the kinetics, substrate specificity, and mechanism of action of PLA2 enzymes.

Q2: Can you explain the significance of using Dihexanoyl-lecithin as a substrate in a continuous assay for Phospholipase A activity?

A3: Dihexanoyl-lecithin serves as an ideal substrate in a continuous assay for Phospholipase A activity due to the distinct properties of its hydrolysis products. [] When Dihexanoyl-lecithin is hydrolyzed by Phospholipase A, it releases hexanoic acid. This fatty acid is readily detectable using a continuous titrimetric method, allowing researchers to monitor the reaction progress in real-time and accurately determine the enzyme's activity. [] This method offers several advantages, including increased sensitivity, simplified procedures, and the ability to study enzyme kinetics more effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)

![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)

![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)